molecular formula C11H17NO B8621905 2-(Isopropyl(phenyl)amino)ethanol

2-(Isopropyl(phenyl)amino)ethanol

Cat. No.: B8621905
M. Wt: 179.26 g/mol
InChI Key: HVSUEAYSRNFJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropyl(phenyl)amino)ethanol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Isopropyl(phenyl)amino)ethanol, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common method is the reaction of isopropylamine with ethylene oxide under controlled pH and temperature to form the ethanolamine backbone, followed by phenyl group introduction via coupling agents like Zn/PbCl₂/TiCl₄ in THF . Yield optimization requires strict control of stoichiometry (e.g., excess amine to minimize side products) and inert atmospheres to prevent oxidation. Purity is assessed via GC-MS or HPLC, with column selection (e.g., reverse-phase Newcrom R1) critical for separating polar byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., distinguishing isopropyl CH₃ groups at δ 1.0–1.2 ppm and ethanol -OH at δ 2.5–3.0 ppm).
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain between the phenyl and isopropyl groups . ORTEP-III visualizes thermal ellipsoids to confirm stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₇NO, exact mass 179.13 g/mol) and fragmentation patterns .

Q. How does the structural uniqueness of this compound influence its reactivity compared to analogs like 2-(Diisopropylamino)ethanol?

The phenyl ring introduces π-π stacking potential and steric hindrance absent in diisopropyl analogs, altering nucleophilicity. For example, the phenyl group reduces amine basicity (pKa ~8.5 vs. ~10.2 for diisopropyl derivatives), impacting solubility in polar solvents . Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced electronic effects, as seen in related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies (e.g., variable IC₅₀ values in enzyme assays) may arise from:

  • Experimental design : Differences in cell lines (e.g., neuronal vs. hepatic) or assay pH affecting ionization .
  • Structural analogs : Trace impurities (e.g., N-ethyl byproducts) or isomerization during storage . Mitigation strategies include cross-validating assays (e.g., SPR vs. fluorescence polarization) and synthesizing isotopically labeled analogs (e.g., ¹³C-isopropyl groups) for tracer studies .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets like neurotransmitter receptors?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to receptors (e.g., serotonin transporters), prioritizing hydrophobic interactions with the phenyl ring .
  • MD simulations : GROMACS models conformational stability in lipid bilayers, highlighting ethanolamine flexibility .
  • QSAR : Correlates substituent effects (e.g., electron-withdrawing groups on phenyl) with activity trends .

Q. How can crystallographic data address challenges in refining the structure of this compound derivatives?

SHELXL resolves twinning or disorder in crystals via iterative refinement of anisotropic displacement parameters. For example, phenyl ring disorder is minimized using restraints (DFIX/ISOR commands) and high-resolution data (>1.0 Å). ORTEP-3 GUI visualizes residual density maps to validate hydrogen bonding networks (e.g., ethanol -OH to amine N) .

Q. Methodological Considerations Table

Research AspectKey MethodologyCritical ParametersReferences
Synthesis Nucleophilic substitutionStoichiometry, solvent polarity, temperature
Characterization X-ray (SHELX)Resolution (<1.2 Å), R-factor convergence
Biological Assays SPR/FP binding assaysBuffer ionic strength, ligand purity
Computational Modeling QSAR/MD simulationsForce field selection (e.g., CHARMM36)

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(N-propan-2-ylanilino)ethanol

InChI

InChI=1S/C11H17NO/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3

InChI Key

HVSUEAYSRNFJOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCO)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 4a (617 mg, 4.6 mmol) was reacted with 2-Iodoethanol (0.54 mls, 6.9 mmol) and diisopropylethylamine (1.2 mls, 6.9 mmol) in ACN (20 mls) at 30° C. for 48 hours. The solvent was evaporated and the residue was purified by silica gel column chromatography with hexane and EtOAc to provide the intermediate 4b (483 mg, 2.7 mmol, 59% yield) as a light brown oil. HRMS (ESI, positive) m/z calcd. for C11H18N1O1 [M+H]+: 180.13829, found: 180.13829. 1H NMR (400 MHz, CDCl3) δ 7.28-7.19 (t, J=8.0 Hz, 2H), 6.92-6.85 (d, J=8.2 Hz, 2H), 6.83-6.75 (t, J=7.3 Hz, 1H), 4.03-3.88 (hept, J=6.6 Hz, 1H), 3.70-3.62 (t, J=6.2 Hz, 2H), 3.34-3.24 (m, 2H), 1.19-1.12 (d, J=6.6 Hz, 6H).
Quantity
617 mg
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
59%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.